Viridiflorol
Overview
Description
Viridiflorol is a sesquiterpenoid, a class of terpenes that consist of three isoprene units and have the molecular formula C15H26O. It is a naturally occurring compound found in the essential oils of various plants, including Melaleuca quinquenervia (broad-leaved paperbark), Melaleuca alternifolia (tea tree), and Allophylus edulis . This compound is known for its moderate antibacterial activity against Mycobacterium tuberculosis and its antifungal properties .
Mechanism of Action
Target of Action
Viridiflorol primarily targets specific cellular components or proteins. Although its exact targets may vary depending on the context, it has been shown to exhibit moderate antibacterial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, in in vitro assays . These targets likely play a crucial role in the compound’s biological effects.
Action Environment
Environmental factors play a crucial role in this compound’s efficacy and stability. These factors include temperature, pH, humidity, and the presence of other molecules. For example:
- Heat or cold may affect its stability. The compound’s solubility and reactivity can vary with pH. Interactions with other compounds (e.g., co-administered drugs) can influence its action.
: Ireland, B.F.; Hibbert, D.B.; Goldsack, R.J.; Doran, J.C.; Brophy, J.J. (2002). “Chemical variation in the leaf essential oil of Melaleuca quinquenervia (Cav.). It is also produced by the endophytic root fungus Serendipita indica S.T. Blake”. Biochemical Systematics and Ecology, 30(5), 457–470. doi: 10.1016/s0305-1978(01)00112-0.
Biochemical Analysis
Biochemical Properties
In the biochemical context, Viridiflorol is synthesized by a sesquiterpene synthase . The protein produced by the SiTPS gene catalyzes the synthesis of a few sesquiterpenoids, with this compound being the main product . This interaction between the SiTPS enzyme and the precursor molecules leads to the formation of this compound .
Cellular Effects
It has been observed that this compound has antifungal properties . In an in vitro growth-inhibition assay, the addition of this compound to the culture medium inhibited the germination of spores from a phytopathogenic fungus . This suggests that this compound may influence cell function by inhibiting certain cellular processes in fungi .
Molecular Mechanism
The molecular mechanism of this compound’s action is related to its synthesis by the SiTPS enzyme . The SiTPS enzyme catalyzes the formation of this compound from precursor molecules
Temporal Effects in Laboratory Settings
It is known that this compound has antifungal properties, suggesting that it may have long-term effects on fungal cell function .
Metabolic Pathways
This compound is involved in the terpenoid biosynthesis pathway, where it is synthesized from precursor molecules by the action of the SiTPS enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions: Viridiflorol can be synthesized through the catalytic action of sesquiterpene synthases. For instance, the endophytic root fungus Serendipita indica produces this compound via the action of a specific terpenoid synthase . The heterologous expression of this enzyme in Escherichia coli has been shown to catalyze the formation of this compound .
Industrial Production Methods: Industrial production of this compound can involve biotechnological approaches, such as the use of genetically engineered microorganisms. For example, Escherichia coli strains have been optimized for high-yield production of this compound through transcription, translation, enzyme, and strain engineering . This method allows for the sustainable and efficient production of this compound without relying on natural plant sources.
Chemical Reactions Analysis
Types of Reactions: Viridiflorol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving this compound can occur with halogens or other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can have different biological activities and properties.
Scientific Research Applications
Viridiflorol has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor for the synthesis of other sesquiterpenoids and related compounds. Its unique structure makes it a valuable starting material for chemical modifications and the development of new molecules.
Biology: In biological research, this compound is studied for its antimicrobial properties.
Medicine: this compound is being investigated for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties.
Industry: this compound is used in the cosmetics and personal care industry for its fragrance and potential skin benefits.
Comparison with Similar Compounds
Viridiflorol is unique among sesquiterpenoids due to its specific structure and biological activities. Similar compounds include:
Aromadendrene: Another sesquiterpenoid with similar antibacterial and antifungal properties.
Viridiflorene: A related compound with similar biosynthetic pathways and biological activities.
α-Gurjunene: Another sesquiterpenoid with comparable chemical properties and applications.
This compound stands out due to its specific interactions with molecular targets and its potential therapeutic applications in various fields.
Properties
IUPAC Name |
(1aR,4S,4aS,7R,7aS,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9-,10+,11-,12-,13-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXPYQRXGNDJFU-IMNVLQEYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1C3C(C3(C)C)CCC2(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CC[C@]2(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80881213 | |
Record name | Viridiflorol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80881213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
552-02-3 | |
Record name | Viridiflorol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Viridiflorol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Viridiflorol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80881213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1aR-(1aα,4β,4aβ,7α,7aβ,7bα)]-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.186 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VIRIDIFLOROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN71V2CRMY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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